Cas no 76264-95-4 (Betaclamycin A)

Betaclamycin A structure
Betaclamycin A structure
Product Name:Betaclamycin A
CAS-nummer:76264-95-4
MF:C40H51NO15
MW:785.830653429031
CID:568778
PubChem ID:127124
Update Time:2024-03-01

Betaclamycin A Chemische en fysische eigenschappen

Naam en identificatie

    • 5,12-Naphthacenedione,8-ethyl-7,8,9,10-tetrahydro-1,6,7,8,11-pentahydroxy-10-[[2,3,6-trideoxy-4-O-[2,6-dideoxy-4-O-[(2R,6S)-tetrahydro-6-methyl-5-oxo-2H-pyran-2-yl]-a-L-lyxo-hexopyranosyl]-3-(dimethylamino)-a-L-lyxo-hexopyranosyl]oxy]-,(1R,2R,4S)- (9CI)
    • 5,12-Naphthacenedione,8-ethyl-7,8,9,10-tetrahydro-1,6,7,8,11-pentahydroxy-10-[[2,3,6-trideoxy-4-O-[2,6-dideoxy-4-O-[(2R,6S)-tetrahydro-6-methyl-5-oxo-2H-pyran-2-yl]-a-L-lyxo-hexopyranosyl]-3-(dimethyl
    • betaclamycin A
    • beta-Rmn-A
    • beta-Rhodomycin RDC
    • DTXSID10997598
    • BRN 4900947
    • (9R,10R)-7-[(2R,4S,6S)-4-(dimethylamino)-5-[(2S,4S,5S,6S)-4-hydroxy-6-methyl-5-[(2R,6S)-6-methyl-5-oxooxan-2-yl]oxyoxan-2-yl]oxy-6-methyloxan-2-yl]oxy-9-ethyl-4,6,9,10,11-pentahydroxy-8,10-dihydro-7H-tetracene-5,12-dione
    • 5,12-Naphthacenedione, 7,8,9,10-tetrahydro-8-ethyl-1,6,7,8,11-pentahydroxy-10-((2,3,6-trideoxy-4-O-(2,6-dideoxy-4-O-((2R-trans)-tetrahydro-6-methyl-5-oxo-2H-pyran-2-yl)-alpha-L-lyxo-hexopyranosyl)-3-(dimethylamino)-alpha-L-lyxo-hexopyranosyl)oxy)-, (7R-(7-alpha,8-beta,10-beta))-
    • 76264-95-4
    • 3-Ethyl-3,4,5,10,12-pentahydroxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl 2,3,6-trideoxy-4-O-[2,6-dideoxy-4-O-(6-methyl-5-oxooxan-2-yl)hexopyranosyl]-3-(dimethylamino)hexopyranoside
    • Betaclamycin A
    • Inchi: 1S/C40H51NO15/c1-7-40(50)15-24(29-32(39(40)49)36(48)30-31(35(29)47)34(46)28-19(33(30)45)9-8-10-22(28)43)54-26-13-20(41(5)6)37(17(3)52-26)56-27-14-23(44)38(18(4)53-27)55-25-12-11-21(42)16(2)51-25/h8-10,16-18,20,23-27,37-39,43-44,47-50H,7,11-15H2,1-6H3/t16-,17-,18-,20-,23-,24?,25-,26-,27-,37?,38+,39+,40+/m0/s1
    • InChI-sleutel: OIAHYVPTZYBBFB-JKOIIKDVSA-N
    • LACHT: O([C@H]1C[C@@H](C([C@H](C)O1)O[C@H]1C[C@@H]([C@@H]([C@H](C)O1)O[C@H]1CCC([C@H](C)O1)=O)O)N(C)C)C1C2C(=C3C(C4C(=CC=CC=4C(C3=C(C=2[C@H]([C@@](CC)(C1)O)O)O)=O)O)=O)O
    • BRN: 4900947

Berekende eigenschappen

  • Exacte massa: 785.326
  • Monoisotopische massa: 785.326
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 6
  • Aantal waterstofbondacceptatoren: 16
  • Zware atoomtelling: 56
  • Aantal draaibare bindingen: 8
  • Complexiteit: 1450
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 11
  • Ongedefinieerd atoomstereocentrumaantal: 2
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 231
  • XLogP3: 2.8

Experimentele eigenschappen

  • Dichtheid: 1.48
  • Kookpunt: 872.8°C at 760 mmHg
  • Vlampunt: 481.6°C
  • Brekindex: 1.656
Aanbevolen leveranciers
Handan Zechi Trading Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Hangzhou Cedareal Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Hangzhou Cedareal Technology Co., Ltd.
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
烟台朗裕新材料科技有限公司
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Nanjing Jubai Biopharm
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Nanjing Jubai Biopharm